N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Brand Name: Vulcanchem
CAS No.: 951542-68-0
VCID: VC2797230
InChI: InChI=1S/C19H21ClN4/c20-15-6-2-1-5-14(15)13-22-18-19(9-11-21-12-10-19)24-17-8-4-3-7-16(17)23-18/h1-8,21,24H,9-13H2,(H,22,23)
SMILES: C1CNCCC12C(=NCC3=CC=CC=C3Cl)NC4=CC=CC=C4N2
Molecular Formula: C19H21ClN4
Molecular Weight: 340.8 g/mol

N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

CAS No.: 951542-68-0

Cat. No.: VC2797230

Molecular Formula: C19H21ClN4

Molecular Weight: 340.8 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine - 951542-68-0

Specification

CAS No. 951542-68-0
Molecular Formula C19H21ClN4
Molecular Weight 340.8 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine
Standard InChI InChI=1S/C19H21ClN4/c20-15-6-2-1-5-14(15)13-22-18-19(9-11-21-12-10-19)24-17-8-4-3-7-16(17)23-18/h1-8,21,24H,9-13H2,(H,22,23)
Standard InChI Key NSVOREQCWCWHCQ-UHFFFAOYSA-N
SMILES C1CNCCC12C(=NCC3=CC=CC=C3Cl)NC4=CC=CC=C4N2
Canonical SMILES C1CNCCC12C(=NCC3=CC=CC=C3Cl)NC4=CC=CC=C4N2

Introduction

Structural Characteristics and Chemical Identity

N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine belongs to the class of spiro compounds, characterized by two ring systems connected through a single atom. This compound features a piperidine ring connected to a quinoxaline system via a spiro carbon center, with a 2-chlorobenzyl group attached to an amino function at the 3' position of the quinoxaline moiety. The key identifiers for this compound include:

ParameterValue
CAS Number951542-68-0
Molecular FormulaC₁₉H₂₁ClN₄
Molecular Weight340.85 g/mol
MDL NumberMFCD14281800

According to available chemical databases, this compound possesses a well-defined structure with a chlorine atom specifically at the ortho position of the benzyl group, which distinguishes it from its structural isomers .

Physicochemical Properties

Comparative Analysis with Structural Analogs

The position of the chlorine atom in N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine significantly differentiates it from related compounds. The following table presents a comparative analysis with its structural analogs:

CompoundCAS NumberMolecular FormulaKey Structural Difference
N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine951542-68-0C₁₉H₂₁ClN₄Chlorine at ortho position of benzyl group
N-(3-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (Liproxstatin-1)950455-15-9C₁₉H₂₁ClN₄Chlorine at meta position of benzyl group
N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine1170570-49-6C₁₉H₂₁FN₄Fluorine at para position of benzyl group
1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride199105-15-2C₁₂H₁₄N₃O·HClDifferent heterocyclic core (quinazoline vs. quinoxaline)

This comparison highlights how minor modifications in substitution patterns can create distinct chemical entities with potentially different biological activities .

Synthesis Methodologies

Purification Methods

Purification of N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine typically involves:

  • Column chromatography using appropriate solvent systems

  • Recrystallization from suitable solvent combinations

  • Potential use of preparative HPLC for analytical grade purity

These methods ensure the compound meets research and pharmaceutical standards for purity and quality .

Biological Significance and Applications

Pharmacological Profile

Due to its structural similarity to Liproxstatin-1 (the 3-chloro isomer), N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine may exhibit comparable biological activities. Liproxstatin-1 is known to be a potent inhibitor of ferroptosis, a non-apoptotic form of regulated cell death characterized by iron-dependent lipid peroxidation .

The change in position of the chlorine atom from meta (in Liproxstatin-1) to ortho (in our compound of interest) may impart different pharmacokinetic properties, binding affinities, and biological activities, making it a valuable subject for structure-activity relationship studies.

Research Applications

N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine has potential applications in:

  • Medicinal Chemistry: Investigation as a potential therapeutic agent for diseases linked to oxidative stress and dysregulated cell death pathways

  • Chemical Biology: Serving as a probe to study cellular mechanisms, particularly those related to ferroptosis

  • Drug Discovery: Acting as a lead compound for optimization to develop novel therapeutics

  • Comparative Studies: Understanding how positional isomerism affects biological activity in spiro compounds

These applications highlight the compound's significance in both basic and applied research contexts .

SupplierPackage SizeApproximate Price (USD)
AK Scientific5 mg$201
AK Scientific50 mg$758
Ambeed10 mg$216
Ambeed25 mg$282
Ambeed50 mg$367
Ambeed100 mg$478
Ambeed250 mg$716
Ambeed1 g$1,787

This pricing information reflects the specialized nature of these compounds and their limited scale of production for research purposes .

Current Research Trends and Future Directions

Emerging Research Areas

Current research interests surrounding N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine and related compounds include:

  • Structure-activity relationship studies examining how the position of the chlorine substituent affects biological activity

  • Investigation of potential therapeutic applications in neurodegenerative disorders, where ferroptosis inhibition may provide neuroprotection

  • Development of more efficient synthetic routes to improve accessibility for research

  • Exploration of binding mechanisms to molecular targets

These research directions reflect the compound's potential significance in various biomedical applications .

Patent Landscape

Patent information suggests ongoing interest in the development and application of spiro compounds similar to N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine. The presence of related structures in patent literature indicates recognition of their potential value in pharmaceutical development and other applications .

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